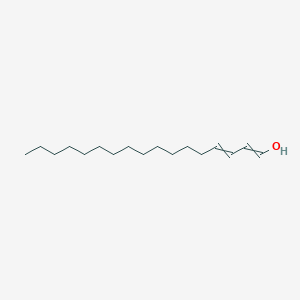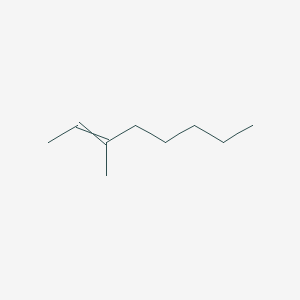
Ethanimidoylsulfanyl ethanimidothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanimidoylsulfanyl ethanimidothioate is an organic compound with the molecular formula C4H8N2S2 It is characterized by the presence of both sulfur and nitrogen atoms within its structure, which contribute to its unique chemical properties and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethanimidoylsulfanyl ethanimidothioate typically involves the reaction of thioacetamide with α-chloroethers of unsaturated C3-alcohols. The reaction is carried out in methanol at room temperature, leading to the formation of the target imidothioates in high yields . The reaction conditions are mild and do not require extreme temperatures or pressures, making the synthesis relatively straightforward.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as distillation or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Ethanimidoylsulfanyl ethanimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted ethanimidothioates.
Aplicaciones Científicas De Investigación
Ethanimidoylsulfanyl ethanimidothioate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other sulfur-containing molecules.
Biology: The compound’s reactivity with biological molecules makes it a useful tool in studying enzyme mechanisms and protein interactions.
Industry: The compound’s unique properties make it valuable in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethanimidoylsulfanyl ethanimidothioate involves its interaction with molecular targets through its sulfur and nitrogen atoms. These atoms can form covalent bonds with various biological molecules, leading to changes in their structure and function. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular receptors, affecting signal transduction pathways and cellular responses .
Comparación Con Compuestos Similares
Ethanimidoylsulfanyl ethanimidothioate can be compared with other similar compounds, such as:
Thioacetamide: Shares the thioamide functional group but lacks the additional sulfur atom.
Thiourea: Contains both sulfur and nitrogen atoms but has a different structural arrangement.
Sulfonamides: Contain sulfur and nitrogen atoms but are structurally distinct and have different reactivity.
Uniqueness: this compound’s unique combination of sulfur and nitrogen atoms within its structure gives it distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly valuable in applications where specific interactions with sulfur and nitrogen atoms are required .
Propiedades
Número CAS |
112009-00-4 |
|---|---|
Fórmula molecular |
C4H8N2S2 |
Peso molecular |
148.3 g/mol |
Nombre IUPAC |
ethanimidoylsulfanyl ethanimidothioate |
InChI |
InChI=1S/C4H8N2S2/c1-3(5)7-8-4(2)6/h5-6H,1-2H3 |
Clave InChI |
NURUNNDOXJWTOM-UHFFFAOYSA-N |
SMILES canónico |
CC(=N)SSC(=N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




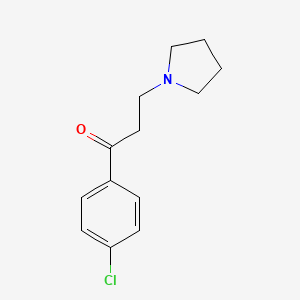
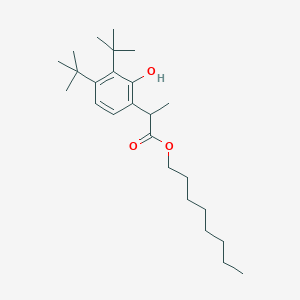
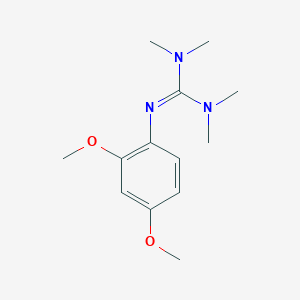

![1-Chloro-14-[(naphthalen-2-yl)oxy]-3,6,9,12-tetraoxatetradecane](/img/structure/B14302758.png)

![3,3'-[(4-Methylphenyl)azanediyl]di(propane-1,2-diol)](/img/structure/B14302767.png)
